Product packaging for 8-chlorocinnoline-4-thiol(Cat. No.:)

8-chlorocinnoline-4-thiol

Cat. No.: B7794807
M. Wt: 196.66 g/mol
InChI Key: AQXDOQXHWJPTQG-UHFFFAOYSA-N
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Description

Intended Use and Disclaimer: 8-Chlorocinnoline-4-thiol is a chemical compound supplied For Research Use Only (RUO). It is strictly not intended for diagnostic, therapeutic, or any human or veterinary use. Compound Information: The specific physicochemical properties, spectral data (NMR, IR, MS), and solubility profile for this compound are currently being characterized. Cinnoline derivatives are a class of nitrogen-containing heterocyclic compounds of significant interest in medicinal and materials chemistry research . Potential Research Applications and Value: The core structure of cinnoline, and related quinoline scaffolds, is frequently investigated for its diverse biological activities . Researchers often explore these compounds as privileged structures in drug discovery. The presence of both a chlorine substituent and a thiol group on the cinnoline core suggests potential for several research avenues. The thiol group, in particular, is a highly versatile functional moiety that can be utilized for further chemical modifications, such as in the synthesis of disulfide bonds or for conjugation with other molecules, making it a valuable building block in synthetic chemistry . Researchers may be interested in evaluating this compound for its potential metal-chelating properties, a mechanism well-documented for the structurally similar 8-hydroxyquinoline derivatives, which have shown applications in neurodegenerative disease and oncology research . Handling and Storage: Specific handling and storage conditions for this compound are dependent on its stability profile. Pending further data, it is recommended to store the compound in a cool, dry place, protected from light. Researchers should consult the Safety Data Sheet (SDS) for detailed hazard and handling information prior to use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H5ClN2S B7794807 8-chlorocinnoline-4-thiol

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

8-chlorocinnoline-4-thiol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5ClN2S/c9-6-3-1-2-5-7(12)4-10-11-8(5)6/h1-4H,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQXDOQXHWJPTQG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC2=C(C(=C1)Cl)N=NC=C2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

196.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Tautomeric Equilibria and Structural Characterization of Cinnoline 4 Thiols

Prototropic Tautomerism Investigations: Thiol-Thione Equilibrium

The tautomeric equilibrium between the thiol and thione forms is a critical aspect of the chemistry of cinnoline-4-thiols. Prototropic tautomerism involves the migration of a proton, leading to two or more structural isomers that are in equilibrium. In the case of cinnoline-4-thiol (B1622013), the equilibrium is between the 8-chlorocinnoline-4-thiol (B185707) (thiol form) and 8-chloro-1H-cinnoline-4-thione (thione form).

Detailed investigations into the parent compound, cinnoline-4-thiol, have been conducted to elucidate the predominant tautomeric form in solution. These studies are highly indicative of the behavior of its derivatives, including the 8-chloro substituted variant. Research has shown that in a polar solvent like deuteriodimethyl sulfoxide (B87167) (DMSO-d6), cinnoline-4-thiol exists exclusively in the thione form, i.e., as cinnolin-4(1H)-thione. nih.gov This preference for the thione form is a common feature for many heterocyclic thiol compounds and is influenced by factors such as solvent polarity and the potential for intermolecular hydrogen bonding, which tends to favor the thione tautomer. nih.gov

The chloro-substituent at the 8-position is not expected to significantly alter this equilibrium, and thus, this compound is also presumed to exist predominantly in its thione form in polar solvents.

Spectroscopic Elucidation of Tautomeric Forms

Spectroscopic techniques are invaluable in distinguishing between the thiol and thione tautomers and providing a detailed picture of the molecular structure.

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H, ¹³C, ¹⁵N)

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules and is particularly useful in identifying the predominant tautomer in solution. For the parent compound, cinnoline-4-thiol, comprehensive NMR studies have been performed. nih.gov

In the ¹H NMR spectrum of cinnoline-4-thiol in DMSO-d6, the chemical shifts are more consistent with the thione structure when compared to model compounds where the tautomerism is "fixed" (e.g., S-methylated and N-methylated derivatives). nih.gov For instance, the chemical shift of the proton at position 3 (H-3) is a key indicator. In the thione form, this proton is expected to appear at a higher field (lower ppm value) compared to the aromatic thiol form.

The ¹³C NMR spectrum provides even more definitive evidence. The chemical shift of the carbon atom at position 4 (C-4) is highly diagnostic. A signal in the region of a thiocarbonyl group (C=S) is indicative of the thione form, whereas a signal at a lower frequency would be expected for a carbon bearing a thiol group (C-SH). Studies on cinnoline-4-thiol show a ¹³C signal for C-4 that is characteristic of a thiocarbonyl carbon, confirming the predominance of the thione tautomer. nih.gov

Table 1: Predicted ¹H NMR Chemical Shifts for 8-chloro-1H-cinnoline-4-thione in DMSO-d6

Proton Predicted Chemical Shift (ppm)
H-3 ~7.7
H-5 ~7.9
H-6 ~7.6
H-7 ~8.1

Table 2: Predicted ¹³C NMR Chemical Shifts for 8-chloro-1H-cinnoline-4-thione in DMSO-d6

Carbon Predicted Chemical Shift (ppm)
C-3 ~115
C-4 >170 (thiocarbonyl)
C-4a ~125
C-5 ~130
C-6 ~128
C-7 ~135
C-8 ~130 (with C-Cl)

Table 3: Predicted ¹⁵N NMR Chemical Shifts for 8-chloro-1H-cinnoline-4-thione in DMSO-d6

Nitrogen Predicted Chemical Shift (ppm)
N-1 Lower field

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule. The thiol and thione tautomers of this compound are expected to have distinct UV-Vis absorption spectra due to differences in their electronic systems. The thione form, with its cross-conjugated system, would likely exhibit absorption bands at different wavelengths compared to the aromatic thiol form. For related heterocyclic thiones, the spectra are often characterized by multiple absorption bands in the UV and sometimes the visible region. While specific UV-Vis data for this compound is not available, the spectra of other cinnoline (B1195905) derivatives generally show complex absorption patterns.

Infrared (IR) Spectroscopy

Infrared spectroscopy is a valuable technique for identifying functional groups. The IR spectra of the thiol and thione tautomers of this compound would show key differences. The thiol form would be characterized by a weak S-H stretching vibration, typically in the range of 2550-2600 cm⁻¹. In contrast, the thione form would lack this band but would exhibit a characteristic C=S stretching vibration. The C=S stretch is often found in the region of 1050-1250 cm⁻¹ and can be coupled with other vibrations, making it sometimes difficult to assign definitively. Additionally, the thione form would show an N-H stretching band, typically in the range of 3100-3500 cm⁻¹, which would be absent in the thiol form. The presence of a strong N-H stretching band and the absence of an S-H stretching band in the IR spectrum of a sample would provide strong evidence for the predominance of the thione tautomer.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound. Both tautomers of this compound would have the same molecular weight. However, their fragmentation patterns under mass spectrometric conditions could potentially differ, reflecting their different bonding arrangements. High-resolution mass spectrometry would be able to confirm the elemental composition of the molecule. The mass spectrum of the parent cinnoline shows a prominent molecular ion peak, and its fragmentation often involves the loss of nitrogen. nih.gov

Crystallographic Analysis of Cinnoline-4-thiol Derivatives

X-ray crystallography provides unambiguous proof of the solid-state structure of a molecule, including the dominant tautomeric form. To date, no crystal structure of this compound or any other cinnoline-4-thiol derivative has been reported in the Cambridge Structural Database. However, the crystal structures of other cinnoline derivatives have been determined, providing insight into the geometry of the cinnoline ring system. These studies confirm the planar nature of the bicyclic cinnoline core. A crystallographic study of a cinnoline-4-thiol derivative would be invaluable in definitively establishing its solid-state tautomeric form and providing precise bond lengths and angles.

Chemical Reactivity and Transformations of 8 Chlorocinnoline 4 Thiol and Its Analogues

Reactions Involving the Sulfhydryl (-SH) Group

The thiol group is a versatile functional group known for its nucleophilicity and susceptibility to oxidation, making it a key site for molecular modification.

The sulfur atom of the sulfhydryl group in 8-chlorocinnoline-4-thiol (B185707) is a soft nucleophile, readily participating in S-alkylation reactions with various electrophiles. This reaction is a common strategy for introducing alkyl, aryl, or other functionalized moieties onto the sulfur atom, leading to the formation of thioethers. nih.govorganic-chemistry.org The general mechanism involves the deprotonation of the thiol to form a more nucleophilic thiolate anion, which then attacks an alkyl halide or another suitable electrophile in a nucleophilic substitution reaction.

Analogous reactions have been demonstrated with related heterocyclic thiols. For instance, the reaction of 4-chloroquinolinethione analogues with thiols results in the formation of 4-alkylthio derivatives. mdpi.com Similarly, this compound is expected to react with alkylating agents such as alkyl halides (e.g., methyl iodide, ethyl bromide) in the presence of a base to yield the corresponding 4-(alkylthio)-8-chlorocinnolines.

Table 1: Representative S-Alkylation Reactions of Thiol-Containing Heterocycles

Reactant Alkylating Agent Base Product Reference
4-chloro-8-methylquinoline-2(1H)-thione Ethanethiol Not specified 4-(Ethylthio)-8-methylquinolin-2(1H)-thione mdpi.com
4-chloro-8-methylquinoline-2(1H)-thione Thiophenol Not specified 8-Methyl-4-(phenylthio)quinolin-2(1H)-thione mdpi.com

This table presents examples from analogous systems to illustrate the expected reactivity.

Thiols can be oxidized to form disulfides (-S-S-), a reaction of significant importance in various chemical and biological systems. nih.gov This transformation can be achieved using a range of oxidizing agents, from mild reagents like air (oxygen) under basic conditions to more potent ones like hydrogen peroxide, halogens (e.g., iodine), or N-bromosuccinimide (NBS). researchgate.netgoogle.comstackexchange.comchemrxiv.org The oxidation of this compound would result in the formation of a symmetrical disulfide, bis(8-chloro-cinnolin-4-yl) disulfide. This reaction proceeds via the coupling of two thiyl radicals or through a two-electron pathway involving a sulfenic acid intermediate. nih.gov

The general reaction is as follows: 2 R-SH + [Oxidant] → R-S-S-R + [Reduced Oxidant]

This dimerization can be a crucial step in the synthesis of more complex molecules or for studying the redox properties of the cinnoline (B1195905) system.

Heterocyclic compounds containing both nitrogen atoms and soft donor atoms like sulfur are excellent ligands for metal ions. researchgate.net this compound possesses multiple potential coordination sites: the two nitrogen atoms of the cinnoline ring and the sulfur atom of the thiol group. This structure makes it a potential chelating ligand, capable of forming stable complexes with various transition metals. mdpi.com

The coordination chemistry of the closely related 8-hydroxyquinoline (B1678124) is well-established, where the nitrogen and oxygen atoms form a bidentate chelate with metal ions. nih.govasianpubs.org By analogy, the N1 nitrogen of the cinnoline ring and the sulfur atom of the 4-thiol group in this compound can act as a bidentate ligand, forming a stable five-membered chelate ring with a metal center. The presence of the thiol group, a soft Lewis base, suggests a particular affinity for soft metal ions like Cu(I), Ag(I), Hg(II), and Pd(II). researchgate.net

Transformations of the Cinnoline Heterocyclic System

The cinnoline ring itself is an aromatic system that can undergo transformations, primarily through substitution reactions on the carbocyclic ring or at the halogenated position.

The cinnoline ring system is generally deactivated towards electrophilic aromatic substitution due to the electron-withdrawing nature of the two nitrogen atoms. pnrjournal.com However, reactions can still occur, typically on the benzene (B151609) portion of the molecule. In the analogous quinoline (B57606) system, electrophilic attack preferentially occurs at the C5 and C8 positions of the carbocyclic ring. reddit.com For this compound, the directing effects of the existing chloro and thiol groups must be considered. The chloro group is an ortho-, para-director but is deactivating, while the thiol group is also an ortho-, para-director and is generally activating. Theoretical studies on related molecules like 8-hydroxyquinoline show that electron density is highest at various positions on the carbocyclic ring, making multiple substitution products possible. orientjchem.orgresearchgate.net Therefore, electrophilic substitution on this compound is expected to occur at positions C5, and C7, with the precise outcome depending on the reaction conditions and the nature of the electrophile.

Table 2: Common Electrophilic Aromatic Substitution Reactions

Reaction Type Electrophile Typical Reagents Expected Product Position on Cinnoline Ring
Nitration NO₂+ HNO₃/H₂SO₄ C5 or C7
Halogenation Br⁺, Cl⁺ Br₂/FeBr₃, Cl₂/AlCl₃ C5 or C7
Sulfonation SO₃ Fuming H₂SO₄ C5 or C7

Positions are predicted based on directing group effects and reactivity of analogous heterocycles.

The chlorine atom at the C8 position of this compound provides a handle for palladium-catalyzed cross-coupling reactions, which are powerful tools for forming carbon-carbon and carbon-heteroatom bonds. wikipedia.org

The Suzuki reaction involves the coupling of an organohalide with an organoboron compound (like a boronic acid) in the presence of a palladium catalyst and a base. wikipedia.orgorganic-chemistry.orglibretexts.org The 8-chloro group on the cinnoline ring can serve as the halide component. This reaction would allow for the introduction of a wide variety of aryl or vinyl substituents at the C8 position, significantly diversifying the molecular structure. Studies on 4-chloroquinoline (B167314) derivatives have successfully demonstrated their use in Suzuki coupling reactions to form arylated quinolines. researchgate.net

The Heck reaction is another palladium-catalyzed process that couples an unsaturated halide with an alkene to form a substituted alkene. organic-chemistry.orgwikipedia.orglibretexts.org The 8-chloro group could potentially undergo a Heck reaction with various alkenes, leading to the formation of 8-alkenylcinnoline derivatives. While aryl chlorides are generally less reactive than bromides or iodides in Heck reactions, appropriate selection of catalysts and ligands can facilitate the transformation. diva-portal.org

Table 3: Overview of Potential Cross-Coupling Reactions at C8

Reaction Name Coupling Partner Catalyst System General Product Structure
Suzuki Coupling Arylboronic acid (Ar-B(OH)₂) Pd(0) catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) 8-Aryl-cinnoline-4-thiol

Reduction and Oxidation of the Cinnoline Core

The chemical reactivity of the cinnoline core in this compound and its analogues is characterized by its susceptibility to both reduction and oxidation reactions. These transformations can alter the electronic and structural properties of the molecule, providing pathways to novel derivatives.

The reduction of the cinnoline ring system can lead to the formation of dihydrocinnoline (B15445986) derivatives. While specific studies on this compound are not prevalent, the reduction of the broader cinnoline family suggests that the reaction typically proceeds with the saturation of the N=N bond. However, the presence of a halogen substituent, such as chlorine at the 8-position, introduces a potential complication. Halogens on aromatic rings can be unstable under the action of certain reducing agents and may be substituted by a hydrogen atom. researchgate.net

Conversely, the oxidation of cinnoline derivatives can yield cinnoline N-oxides or lead to the formation of larger, more complex structures like benzo[c]cinnolinium salts. acs.org The synthesis of benzo[c]cinnolines and their salts has been extensively reported due to their diverse functionalities. acs.org One method involves the copper(II)-promoted or electrochemical oxidation of 2-azobiaryls. acs.org In this process, the reaction is believed to proceed through a single-electron transfer mechanism, followed by intramolecular cyclization and subsequent anion exchange to form the benzo[c]cinnolinium salt. acs.org

Table 1: General Transformations of the Cinnoline Core

TransformationReagents/ConditionsProduct TypePotential Considerations for this compound
Reduction Various reducing systemsDihydrocinnoline derivativesPotential for dehalogenation at the C-8 position. researchgate.net
Oxidation Copper(II) salts, electrochemical oxidationBenzo[c]cinnolinium saltsThe thiol group may also be susceptible to oxidation.

Derivatization via Click Chemistry (e.g., Triazole Formation)

"Click chemistry" encompasses a class of reactions that are rapid, efficient, and selective, with the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) being a prominent example for the formation of 1,2,3-triazoles. researchgate.netnih.gov This methodology offers a versatile route for the derivatization of this compound, leveraging the reactivity of the thiol group.

The thiol group of this compound can be readily functionalized with a terminal alkyne or an azide (B81097) moiety. This functionalized intermediate can then undergo a click reaction with a complementary azide or alkyne-containing molecule. The CuAAC reaction is known for its high yields, mild reaction conditions, and tolerance of a wide range of functional groups. glenresearch.com The reaction is typically catalyzed by a copper(I) source, which can be generated in situ from a copper(II) salt with the addition of a reducing agent like sodium ascorbate. nih.govresearchgate.net

The formation of a 1,4-disubstituted 1,2,3-triazole ring creates a stable, aromatic linker that connects the cinnoline core to another molecular entity. frontiersin.orgnih.gov This approach allows for the modular synthesis of a diverse library of compounds with potential applications in medicinal chemistry and materials science. nih.gov

Table 2: Representative Click Chemistry Reaction for Derivatization

Reaction StepDescriptionTypical Reagents and Conditions
1. Functionalization Introduction of an alkyne or azide handle onto the thiol group of this compound.Alkyl halide with a terminal alkyne or azide group, base.
2. Cycloaddition Copper(I)-catalyzed reaction between the functionalized cinnoline and a complementary azide or alkyne.CuSO₄, sodium ascorbate, in a suitable solvent system (e.g., t-BuOH/H₂O). nih.govresearchgate.net

Theoretical and Computational Studies

Quantum Chemical Investigations of Molecular Electronic Structure and Properties

Quantum chemical calculations are a cornerstone for elucidating the fundamental electronic characteristics of a molecule. For 8-chlorocinnoline-4-thiol (B185707), methods like Density Functional Theory (DFT) are employed to predict its three-dimensional geometry, electron distribution, and spectroscopic properties. These calculations typically involve optimizing the molecular structure to find the lowest energy conformation.

Key molecular properties that can be determined through quantum chemical investigations include:

Molecular Geometry: Bond lengths, bond angles, and dihedral angles are calculated to provide a precise 3D model of the molecule.

Electronic Properties: The distribution of electrons within the molecule is analyzed to determine properties such as the dipole moment, polarizability, and molecular electrostatic potential (MEP). The MEP map is particularly useful for identifying regions of the molecule that are electron-rich or electron-poor, which can indicate sites prone to electrophilic or nucleophilic attack.

Frontier Molecular Orbitals: The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for understanding the molecule's reactivity. The energy difference between the HOMO and LUMO (the HOMO-LUMO gap) is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.

While specific quantum chemical data for this compound is not extensively published, studies on analogous compounds like chlorquinaldol (B839) and other quinoline (B57606) derivatives have utilized DFT and MP2 methods to successfully predict their geometries and electronic properties. researchgate.net These studies serve as a methodological blueprint for the computational analysis of this compound.

Table 1: Representative Quantum Chemical Parameters Calculable for this compound

ParameterDescription
Total Energy The total electronic energy of the molecule in its optimized geometry, indicating its stability.
Dipole Moment A measure of the overall polarity of the molecule, arising from the asymmetrical distribution of electron density.
HOMO Energy The energy of the highest occupied molecular orbital, related to the molecule's ability to donate electrons.
LUMO Energy The energy of the lowest unoccupied molecular orbital, related to the molecule's ability to accept electrons.
HOMO-LUMO Gap The energy difference between the HOMO and LUMO, which is an indicator of chemical reactivity and the energy required for electronic excitation.
Molecular Electrostatic Potential (MEP) A visualization of the electrostatic potential on the electron density surface, highlighting electron-rich (negative potential) and electron-poor (positive potential) regions.

Computational Prediction of Tautomeric Preferences and Energies

Tautomerism is a critical consideration for heterocyclic compounds like this compound, which can potentially exist in two tautomeric forms: the thiol form and the thione form. The predominant tautomer can have significant implications for the molecule's chemical reactivity, physical properties, and biological activity.

Computational chemistry offers a powerful tool for predicting the relative stabilities of tautomers. By calculating the total electronic energies of each tautomer, the more stable form can be identified. These calculations can be performed for the isolated molecule in the gas phase or in the presence of a solvent using continuum solvation models like the Polarizable Continuum Model (PCM).

For the closely related compound, cinnoline-4-thiol (B1622013), detailed NMR spectroscopic investigations have shown that it exists predominantly in the thione form in a DMSO solution. holzer-group.at This experimental finding is supported by computational studies on similar heterocyclic systems, which often show that the thione or keto tautomer is more stable than the corresponding thiol or enol form. nuph.edu.uaelsevierpure.com Theoretical calculations for this compound are expected to align with these findings, predicting the thione tautomer to be the more stable form.

Table 2: Tautomeric Forms of this compound

Tautomeric FormStructurePredicted Relative Stability
Thiol Form Aromatic ring with a -SH group attached to the C4 position.Less Stable
Thione Form Aromatic ring with a =S group and a proton on one of the nitrogen atoms.More Stable

Mechanistic Elucidation of Synthetic Transformations via Computational Modeling

Computational modeling can be a powerful asset in understanding the mechanisms of chemical reactions. For the synthesis of this compound and its derivatives, computational methods can be used to:

Map Reaction Pathways: By calculating the energies of reactants, transition states, intermediates, and products, a detailed energy profile of a proposed reaction mechanism can be constructed.

Identify Key Intermediates and Transition States: The geometries of transient species can be optimized to better understand the structural changes that occur during the reaction.

Predict Reaction Kinetics and Thermodynamics: Activation energies and reaction enthalpies can be calculated to predict the feasibility and rate of a particular synthetic step.

While specific computational studies on the synthesis of this compound have not been reported, the general synthetic routes to cinnoline (B1195905) derivatives have been extensively reviewed. mdpi.comresearchgate.netresearchgate.net These syntheses often involve cyclization reactions, and computational modeling could be applied to elucidate the intricate details of these ring-forming steps. For instance, in a palladium-catalyzed annulation reaction to form the cinnoline core, computational chemistry could help to rationalize the regioselectivity and efficiency of the catalytic cycle.

Molecular Docking Simulations for In Vitro Biological Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. researchgate.net In the context of drug discovery, molecular docking is used to predict how a small molecule like this compound might interact with a biological target, such as a protein or enzyme.

The process of molecular docking involves:

Preparation of the Receptor and Ligand: The 3D structures of the biological target (receptor) and the small molecule (ligand) are obtained, often from crystallographic data or generated through homology modeling.

Docking Simulation: A docking algorithm systematically samples different conformations and orientations of the ligand within the binding site of the receptor.

Scoring and Analysis: A scoring function is used to estimate the binding affinity for each pose, and the top-ranked poses are analyzed to identify key intermolecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

Cinnoline derivatives have been investigated for a wide range of biological activities, including as potential inhibitors of tubulin polymerization. nih.gov Molecular docking studies on novel cinnoline derivatives have shown that they can bind to the colchicine (B1669291) binding site of tubulin, suggesting a mechanism for their anticancer activity. nih.gov Similarly, 8-chloroquinoline (B1195068) analogs have been studied for their antimicrobial activity through docking simulations with bacterial enzymes. researchgate.net

For this compound, molecular docking could be employed to screen for potential biological targets and to rationalize any observed biological activity. The results of such simulations can guide the design of more potent and selective analogs.

Table 3: Key Parameters in Molecular Docking Simulations

ParameterDescription
Binding Affinity (or Docking Score) A numerical score that estimates the strength of the interaction between the ligand and the receptor. More negative scores typically indicate stronger binding.
Binding Pose The predicted orientation and conformation of the ligand within the receptor's binding site.
Key Intermolecular Interactions Specific non-covalent interactions (e.g., hydrogen bonds, hydrophobic contacts, pi-pi stacking) that stabilize the ligand-receptor complex.
Root-Mean-Square Deviation (RMSD) A measure of the average distance between the atoms of the docked ligand pose and a reference pose, used to assess the accuracy of the docking protocol.

Derivatization and Structure Activity Relationship Sar Studies for in Vitro Biological Applications

Rational Design and Synthesis of Substituted Cinnoline-4-thiol (B1622013) Derivatives

The rational design of novel cinnoline-4-thiol derivatives is a strategic process that builds upon the known biological activities of the core cinnoline (B1195905) structure. nih.gov This process involves the targeted synthesis of new molecules with specific structural modifications intended to modulate their biological effects. A common synthetic strategy involves intramolecular cyclization followed by diazotization. nih.gov For example, substituted 4-amino cinnoline 3-carboxamides can be synthesized and subsequently used as precursors. pnrjournal.com These precursors can then be condensed with reagents like p-aminobenzene sulphonyl chloride to yield substituted cinnoline sulphonamide derivatives. nih.govpnrjournal.com

Another synthetic approach involves the reaction of 6,7-methylenedioxy-4-cinnoline with phosphorus pentachloride (PCl₅) and phosphorus trichloride (PCl₃), followed by reaction with a primary alkylamine to generate a series of derivatives. ijper.org Intramolecular cyclization of iodobenzamides via the Heck reaction is another method employed to create diverse cinnoline analogs. ijper.org Furthermore, the synthesis of 4-methylbenzo[h] cinnolines has been achieved through a three-step protocol that involves the cyclization of naphthylamidrazones in the presence of polyphosphoric acid (PPA). nih.gov This one-pot synthesis proceeds through an intramolecular Friedel-Crafts acylation followed by elimination. nih.gov The design process is often guided by the goal of combining two active moieties into a single molecule to achieve synergistic activity. nih.gov

Structure-In Vitro Biological Activity Correlations

The biological activity of cinnoline derivatives is profoundly influenced by the nature and position of their substituents. nih.gov Structure-activity relationship (SAR) studies are crucial for identifying the chemical features that govern the therapeutic potential of these compounds. nih.gov

The type and placement of functional groups on the cinnoline ring are critical determinants of biological efficacy. For instance, in studies of cinnoline derivatives with dual anti-inflammatory and antibacterial properties, it was found that compounds with an electron-donating group on a benzoyl ring exhibited higher anti-inflammatory activity than those with electron-withdrawing groups. nih.gov Conversely, for antibacterial activity against Gram-positive and Gram-negative bacteria, an electron-withdrawing substituent at the phenyl group of certain cinnoline derivatives was associated with increased activity. nih.gov

Halogen substitution has been shown to be particularly effective in enhancing the antimicrobial and anti-inflammatory activity of cinnoline derivatives. nih.govthepharmajournal.com Specifically, chloro, bromo, and fluoro substituted compounds in a cinnoline thiophene (B33073) series demonstrated potent activity. thepharmajournal.com Chloro-substituted compounds, in particular, showed the most potent antimicrobial and anti-inflammatory effects. thepharmajournal.com In a series of substituted cinnoline sulphonamides, halogenated derivatives also exhibited significant antimicrobial activity, often at lower concentrations than the reference drug. nih.gov The table below illustrates the impact of different substituents on the in vitro antibacterial activity of a hypothetical series of 8-chlorocinnoline-4-thiol (B185707) derivatives.

Compound IDR-Group at Position 6R-Group on Phenyl RingIn Vitro Antibacterial Activity (MIC, µg/mL) vs. S. aureus
Cinn-01-H-H32
Cinn-02-Cl-H16
Cinn-03-H4-NO₂8
Cinn-04-Cl4-NO₂4
Cinn-05-OCH₃-H64
Cinn-06-H4-OCH₃128

This is a hypothetical data table created for illustrative purposes.

The three-dimensional structure and conformational flexibility of a molecule are pivotal for its interaction with biological targets. Computational methods such as molecular docking are employed to investigate the putative binding modes of newly synthesized cinnoline derivatives with their target proteins. nih.gov For example, docking studies have been used to identify cinnoline derivatives as potential inhibitors of tubulin polymerization. nih.gov

Comparative Molecular Field Analysis (CoMFA) is another powerful in-silico tool used to analyze the structure-activity relationship of ligands in a 3D space. nih.gov By generating steric and electrostatic contour maps, CoMFA can provide insights into the structural requirements for optimal ligand binding. nih.gov For instance, a CoMFA analysis might reveal that bulky groups at a specific position (e.g., R₁) are favorable for activity, while bulky groups at another position (e.g., R₂) could decrease potency. nih.gov Similarly, electrostatic contour maps can indicate regions where electronegative or electropositive groups would enhance binding affinity and, consequently, biological activity. nih.gov This understanding of the spatial and electronic requirements for ligand-target recognition is instrumental in guiding the design of more potent and selective cinnoline-based therapeutic agents.

In Vitro Biological Activity of 8 Chlorocinnoline 4 Thiol and Its Derivatives

Enzyme Inhibition Studies

The primary documented in vitro biological activity of cinnoline (B1195905) derivatives, including those structurally related to 8-chlorocinnoline-4-thiol (B185707), is their ability to inhibit specific enzymes, most notably Human Neutrophil Elastase (HNE).

Human Neutrophil Elastase (HNE) Inhibitory Activity

A series of derivatives based on the cinnoline scaffold have been synthesized and evaluated for their potential to inhibit Human Neutrophil Elastase (HNE), a serine protease implicated in inflammatory diseases. nih.govsemanticscholar.org These studies provide insight into the structure-activity relationship of the cinnoline core.

The inhibitory activity is typically quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of the compound required to inhibit 50% of the enzyme's activity. For a series of cinnoline derivatives, these values were determined to gauge their potency. While the parent compound this compound itself is a key synthetic intermediate, the inhibitory activities are reported for a range of functionalized cinnolin-4(1H)-one and other cinnoline derivatives. For instance, one of the most potent compounds in a studied series, designated as 18a, demonstrated an IC50 value of 56 nM. semanticscholar.org These compounds, however, were noted to have lower potency when compared to a different class of inhibitors, N-benzoylindazoles, but exhibited improved stability in aqueous solutions. nih.govsemanticscholar.org

Table 1: Human Neutrophil Elastase (HNE) Inhibitory Activity of Selected Cinnoline Derivatives

Compound Description IC50 (nM)
18a Cinnoline derivative 56
- Further derivatives tested Values varied

Data is illustrative of the potency found in the class of cinnoline derivatives.

Mechanistic Analysis of Enzyme Inhibition

Kinetic studies have been conducted to elucidate the mechanism by which these cinnoline derivatives inhibit HNE. The analysis of the reaction kinetics revealed that these compounds act as reversible competitive inhibitors of the enzyme. semanticscholar.org

A reversible competitive inhibitor is a molecule that binds to the active site of an enzyme and prevents the substrate from binding. This type of inhibition is "reversible" because the inhibitor can dissociate from the enzyme, allowing the enzyme to regain its function if the inhibitor concentration is lowered. The "competitive" nature means that the inhibitor and the substrate are competing for the same binding site on the enzyme. Molecular docking studies have further supported these findings, suggesting that derivatives with a cinnolin-4(1H)-one scaffold are attacked at the amido moiety by the Ser195 hydroxyl group in the HNE active site. semanticscholar.org Other cinnoline derivatives containing an ester function at the C-4 position were also identified as being targeted by the Ser195 residue. semanticscholar.org

In Vitro Antimicrobial Potential

A thorough review of scientific literature was conducted to identify studies detailing the in vitro antimicrobial activity of this compound and its direct derivatives.

Antibacterial Activity (e.g., against Gram-positive and Gram-negative bacterial strains)

No specific studies detailing the in vitro antibacterial activity of this compound or its direct derivatives against Gram-positive or Gram-negative bacteria were identified in the reviewed literature. While some research has explored the general antibacterial properties of the broader cinnoline and quinoline (B57606) chemical classes, these findings are not within the scope of this article. nih.govnih.govnih.gov

Antifungal Activity (e.g., against Candida spp., Saccharomyces cerevisiae)

There were no specific research findings on the in vitro antifungal activity of this compound or its derivatives against fungal species such as Candida spp. or Saccharomyces cerevisiae in the available literature.

Antitubercular Activity

No dedicated studies on the in vitro antitubercular activity of this compound or its derivatives against Mycobacterium tuberculosis were found. Research in this area has often focused on the structurally related 8-hydroxyquinolines, which have shown some activity. nih.gov

In Vitro Anticancer Activity and Cytotoxicity Assays

There is currently no specific published data detailing the in vitro anticancer activity or cytotoxicity of this compound against the human cancer cell lines HeLa (cervical cancer), A549 (lung cancer), and MCF-7 (breast cancer).

However, studies on the broader family of cinnoline derivatives have indicated potential for anticancer activity. For instance, various substituted cinnolines have been synthesized and evaluated for their cytotoxic effects against different cancer cell lines. Research has shown that certain cinnoline derivatives can exhibit moderate to significant cytotoxic activity. nih.gov For example, some dihydrobenzo[h]cinnoline-5,6-dione derivatives have demonstrated considerable activity against epidermoid carcinoma (KB) and hepatoma carcinoma (Hep-G2) cell lines, with some compounds showing IC₅₀ values below 5 µM. nih.gov Another study on 11H-pyrido[3′,2′:4,5]pyrrolo[3,2-c]cinnoline derivatives reported high cytotoxic activity across a panel of 60 human tumor cell lines, with particular efficacy against leukemia cell lines. nih.gov These compounds were found to induce apoptosis through various mechanisms, including mitochondrial depolarization and the activation of caspases. nih.gov

These findings suggest that the cinnoline scaffold can be a valuable pharmacophore in the design of new anticancer agents. Nevertheless, without direct experimental evaluation of this compound, its specific anticancer potential remains unknown. The electronic and steric effects of the chloro and thiol substituents at the 8 and 4 positions, respectively, would significantly influence its biological activity, making it impossible to extrapolate from the activity of other differently substituted cinnolines.

Due to the absence of specific experimental data for this compound, a data table for its in vitro anticancer activity cannot be provided.

Other In Vitro Biological Interactions

Similar to the lack of anticancer data, there is no available information in the scientific literature regarding the in vitro antimalarial activity of this compound or its derivatives in cellular models. The search for novel antimalarial agents has extensively focused on other heterocyclic systems, but the potential of the cinnoline scaffold in this therapeutic area appears to be largely unexplored.

Consequently, no detailed research findings or data tables on the antimalarial activity of this compound can be presented.

Mechanistic Investigations of in Vitro Biological Actions

Identification of Molecular Targets and Binding Modes

Detailed experimental studies identifying the specific molecular targets of 8-chlorocinnoline-4-thiol (B185707) have not been reported. The identification of such targets is a critical first step in understanding its mechanism of action. Typically, this would involve techniques such as affinity chromatography, proteomics-based approaches, or computational target prediction.

The binding mode of a ligand to its molecular target describes the orientation and interactions that stabilize the ligand-target complex. For this compound, the cinnoline (B1195905) ring system, the chloro-substituent, and the thiol group would each contribute to the binding affinity and specificity. The thiol group, in particular, is a reactive nucleophile and can form covalent bonds with specific amino acid residues, such as cysteine, within a protein's binding site. It can also participate in hydrogen bonding and metal coordination.

Computational docking simulations are often employed to predict potential binding modes. For instance, in a hypothetical docking study of this compound with a protein kinase, the interactions might be characterized as shown in the table below.

Interaction TypeInteracting Group on LigandPotential Interacting Residue on Target (e.g., Kinase)Estimated Contribution to Binding
Hydrogen BondCinnoline NitrogenBackbone NH of AlanineHigh
Covalent BondThiol GroupCysteineVery High (Irreversible)
Hydrophobic InteractionChlorinated Benzene (B151609) RingLeucine, ValineModerate
Pi-StackingCinnoline RingPhenylalanine, TyrosineModerate

This table is illustrative and represents hypothetical interactions for the purpose of explaining binding modes. Specific interactions would need to be confirmed by experimental data.

Elucidation of Intracellular Signaling Pathway Modulation

The modulation of intracellular signaling pathways by this compound remains to be elucidated. Given the diverse biological activities of cinnoline derivatives, it is plausible that this compound could interfere with one or more signaling cascades critical for cell survival, proliferation, or inflammation.

The presence of a thiol group suggests a potential role in modulating redox-sensitive signaling pathways. Thiols can participate in redox reactions, potentially altering the cellular redox state and influencing the activity of redox-sensitive proteins such as transcription factors (e.g., NF-κB, AP-1), protein kinases, and phosphatases. For example, disruption of the cellular thiol-disulfide balance can trigger signaling pathways leading to apoptosis.

Future research in this area would likely involve cell-based assays to monitor the phosphorylation status of key signaling proteins (e.g., kinases in the MAPK or PI3K/Akt pathways) or the activation of transcription factors in response to treatment with this compound.

Studies on Interactions with Nucleic Acids and Proteins

Direct experimental evidence for the interaction of this compound with nucleic acids and proteins is currently lacking. The planar aromatic structure of the cinnoline ring suggests a potential for intercalation between the base pairs of DNA, a mechanism of action for some anticancer agents. However, the nature and position of substituents on the cinnoline ring system heavily influence this activity.

The thiol group makes interactions with proteins particularly likely. Cysteine residues in proteins contain thiol groups, and these can form disulfide bonds with other thiols, including that of this compound, in a process known as S-thiolation. This modification can alter the protein's structure and function.

The table below summarizes potential interaction types and their biological significance.

BiomoleculePotential Interaction TypeFunctional ConsequenceInvestigative Technique
Proteins (e.g., enzymes, transcription factors)Covalent modification of cysteine residuesInhibition or activation of protein functionMass Spectrometry, Western Blot
ProteinsNon-covalent binding (hydrogen bonds, hydrophobic interactions)Allosteric modulation of protein activityIsothermal Titration Calorimetry, Surface Plasmon Resonance
DNAIntercalation or groove bindingInhibition of DNA replication and transcriptionCircular Dichroism, Fluorescence Spectroscopy

This table presents potential interactions based on the chemical structure of this compound. These interactions require experimental validation.

Structure-Based Drug Design Principles in Cinnoline Research

Structure-based drug design is a powerful strategy used in the development of novel therapeutic agents, including those based on the cinnoline scaffold. This approach relies on knowledge of the three-dimensional structure of the biological target, which can be obtained through techniques like X-ray crystallography or NMR spectroscopy.

In the context of cinnoline research, structure-based design has been employed to optimize the potency and selectivity of inhibitors for various targets, such as protein kinases. For example, if this compound were identified as a hit compound against a particular kinase, medicinal chemists could use the co-crystal structure of the kinase-inhibitor complex to guide the synthesis of new analogs with improved properties.

Key principles in the structure-based design of cinnoline derivatives include:

Scaffold Hopping: Replacing the cinnoline core with other heterocyclic systems to explore new chemical space and improve drug-like properties.

Fragment-Based Growth: Identifying small molecular fragments that bind to the target and then growing or linking them to create a more potent lead compound.

Structure-Activity Relationship (SAR) Studies: Systematically modifying the substituents on the cinnoline ring to understand their effect on biological activity. For this compound, this would involve synthesizing analogs with different halogens at the 8-position or replacing the thiol group with other functionalities to probe the chemical space around the target's binding site.

The ultimate goal of these design principles is to develop compounds with high affinity and selectivity for their intended target, thereby maximizing therapeutic efficacy and minimizing off-target effects.

Applications in Synthetic Organic Chemistry

8-Chlorocinnoline-4-thiol (B185707) as a Key Synthetic Intermediate or Building Block

This compound serves as a pivotal intermediate, primarily due to the presence of two distinct reactive sites: the thiol group at the C-4 position and the chloro group at the C-8 position. The thiol group, which exists in tautomeric equilibrium with its corresponding thione form (8-chloro-1,4-dihydrocinnoline-4-thione), is a potent nucleophile. The chloro substituent on the benzene (B151609) ring portion of the heterocycle is susceptible to nucleophilic aromatic substitution or can participate in transition metal-catalyzed cross-coupling reactions.

The synthesis of this key intermediate can be achieved from a corresponding 4-chlorocinnoline (B183215) precursor. An analogous, well-established method involves the reaction of a substituted 4-chlorocinnoline with a sulfur nucleophile like thiourea (B124793). rsc.org This reaction proceeds via a nucleophilic substitution at the C-4 position, where the chloro group is displaced to form a 1,4-dihydro-4-thioxocinnoline derivative. rsc.org This general approach is a facile and effective method for introducing the thione/thiol functionality onto the cinnoline (B1195905) core. rsc.orgmdpi.com

Once formed, this compound's utility as a building block stems from the differential reactivity of its functional groups. The thiol moiety can undergo a range of reactions characteristic of thiols, including alkylation, acylation, and oxidation. The chlorine atom at the C-8 position can be targeted for further functionalization, allowing for the introduction of diverse substituents to modulate the electronic and steric properties of the final molecule. This dual reactivity makes it an ideal starting material for creating libraries of substituted cinnoline derivatives.

Table 1: Key Reactive Sites and Potential Transformations of this compound

Reactive Site Position Type of Reaction Potential Reagents Resulting Functionality
Thiol/Thione C-4 S-Alkylation Alkyl halides, α-haloesters Thioether
Thiol/Thione C-4 Cyclocondensation α,β-Unsaturated ketones Fused thiazine (B8601807) ring
Thiol/Thione C-4 Intramolecular Cyclization --- Fused thiophene (B33073) ring
Chloro C-8 Nucleophilic Substitution Amines, Alkoxides Arylamine, Aryl ether

Role in the Synthesis of Complex Heterocyclic Scaffolds

The nucleophilic character of the thiol group in this compound is instrumental in constructing fused heterocyclic systems, where the cinnoline core is annulated with an additional ring. This strategy is a powerful tool for generating novel polycyclic aromatic compounds with potential applications in materials science and medicinal chemistry.

A prime example of this application is the synthesis of the thieno[3,2-c]cinnoline scaffold. Research has demonstrated that 4-thioxocinnoline derivatives are excellent precursors for this ring system. rsc.org The synthesis typically proceeds via a two-step, one-pot sequence involving S-alkylation followed by an intramolecular cyclization.

In a representative reaction, the 4-thioxocinnoline is treated with a reagent containing both an electrophilic center and a suitable leaving group, such as an α-haloester (e.g., methyl bromoacetate). The sulfur atom acts as a nucleophile, displacing the bromide to form a thioether intermediate. The subsequent step involves an intramolecular condensation reaction, where a carbanion generated adjacent to the ester group attacks a carbon atom of the cinnoline ring, leading to the formation of a fused thiophene ring. The final product is a substituted thieno[3,2-c]cinnoline. rsc.org

Table 2: Synthesis of a Fused Heterocyclic System from a 4-Thioxocinnoline Precursor

Reactant 1 Reactant 2 Key Reaction Steps Resulting Scaffold Reference

This synthetic strategy highlights the utility of the 4-thiol functionality as a handle for initiating cyclization cascades. The 8-chloro substituent on the starting material would be retained in the final thieno[3,2-c]cinnoline product, making it available for further diversification, thereby underscoring the role of this compound as a strategic precursor to complex, multi-ring heterocyclic systems.

Q & A

Q. How to address variability in biological assay results across independent studies?

  • Methodological Answer : Adopt the Minimum Information about a Bioactive Entity (MIABE) guidelines. Report cell passage numbers, serum lot numbers, and assay plate layouts. Use interlaboratory comparisons or reference standards (e.g., NIST-certified compounds) to harmonize data .

Ethical and Methodological Best Practices

  • Avoiding Bias : Use blinded data analysis and randomized sample preparation to minimize observer bias .
  • Ethical Citation Practices : Cite primary literature over reviews to credit original methodologies. Ensure references are contextually relevant and avoid "citation stuffing" .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.